molecular formula C₁₀₈H₂₀₆N₅₂O₂₄ B1574799 ReACp53

ReACp53

カタログ番号 B1574799
分子量: 2617.13
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ReACp53 could inhibit p53 amyloid formation and rescue p53 function in cancer cell lines.

科学的研究の応用

  • Ovarian Carcinomas

    • ReACp53, a cell-penetrating peptide, has been designed to inhibit p53 amyloid formation. It rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC), characterized by p53 mutations. This intervention resulted in reduced cell proliferation and increased cell death, showing potential applicability to HGSOCs (Soragni et al., 2016).
  • Prostate Cancer

    • In a study targeting mutant p53 in prostate cancer (PCa), ReACp53 was shown to inhibit amyloid aggregates of mutant p53 protein and restore nuclear function as a transcriptional factor, inducing cell death and reducing DNA synthesis in mutant p53-carrying PCa cells. It also inhibited xenograft tumor growth in vivo, suggesting therapeutic potential in advanced PCa (Zhang et al., 2019).
  • Combination Therapy in Ovarian Cancer

    • A study explored combining ReACp53 with carboplatin for targeting ovarian cancer cells, particularly in HGSOCs. This combination enhanced tumor cell targeting in vitro and extended survival in mice bearing intraperitoneal xenografts. This suggests potential for combining ReACp53 with chemotherapy in treating HGSOCs (Neal et al., 2021).
  • Molecular Dynamics of ReACp53

    • A molecular dynamics study provided insights into the inhibition mechanisms of ReACp53 on the p53-R175H mutant aggregation. The ReACp53 peptide stabilizes the ordered structure of the mutant, decreasing its flexibility and exposure to water, thus inhibiting aggregation (Lei et al., 2021).
  • Targeted Tumor Prevention in Li-Fraumeni Syndrome

    • ReACp53 was tested as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a cancer predisposition disorder caused by p53 mutations. Periodic administration of ReACp53 delayed cancer onset and increased survival in LFS mice, supporting its potential as a tumor prevention therapy in LFS (Soragni et al., 2017).
  • Therapeutic Concept for Acute Myeloid Leukemia (AML)

    • ReACp53 was studied for its anti-tumor activity in hematopoietic malignancies like AML. It was effective against malignant cells carrying both wild-type and mutant p53, suggesting its application in targeting AML with various p53 statuses (Zeng et al., 2016).

特性

製品名

ReACp53

分子式

C₁₀₈H₂₀₆N₅₂O₂₄

分子量

2617.13

配列

One Letter Code: HRRRRRRRRRRPILTRITLE-OH

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。